molecular formula C24H21F3N2O B4624034 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

Cat. No. B4624034
M. Wt: 410.4 g/mol
InChI Key: FFLWOULVFGWVPE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide often involves complex reaction sequences. For instance, Saitoh et al. (2001) demonstrated the synthesis of 3-phenyl-1,2,3,4-tetrahydroisoquinoline through Pummerer-type cyclization, highlighting the enhancing effect of boron trifluoride diethyl etherate on cyclization processes. This process may offer insights into synthesizing related compounds by facilitating the cyclization step, potentially applicable to the compound of interest (Saitoh et al., 2001).

Molecular Structure Analysis

The molecular structure and crystallography of closely related compounds have been explored, providing a foundation for understanding the structural features of our compound of interest. Quintana et al. (2016) detailed the X-ray diffraction data of similar compounds, elucidating the molecular geometry and crystalline structure, which are critical for understanding the molecular interactions and stability of such compounds (Quintana et al., 2016).

Chemical Reactions and Properties

The chemical reactivity and transformations of similar compounds have been studied to understand their chemical behavior better. For example, Liu et al. (2016) reported on visible light-promoted synthesis methods that could be relevant for modifying or synthesizing analogous compounds. Such reactions underpin the compound's reactivity towards light and potential photochemical applications (Liu et al., 2016).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are pivotal for understanding a compound's behavior in various conditions. Imai et al. (1984) investigated the synthesis and characterization of polyimides, providing insights into the solubility and thermal stability that could be analogous to the physical properties of the compound (Imai et al., 1984).

Chemical Properties Analysis

The chemical properties, such as reactivity with other chemicals, stability under different conditions, and potential for chemical modifications, are crucial. The work by Saitoh et al. (2003) on super acid-induced Pummerer-type cyclization reaction showcases the improved synthesis of chiral tetrahydroisoquinolines, indicating methods that could affect the chemical properties and synthesis efficiency of related compounds (Saitoh et al., 2003).

Scientific Research Applications

Synthesis of Polymers and Materials

Polyimides synthesized from aromatic diamines and tetracarboxylic dianhydrides exhibit high thermal stability and solubility in organic solvents, making them suitable for producing transparent, tough, and flexible films. These materials have potential applications in electronics and aerospace industries due to their exceptional thermal and mechanical properties (Imai, Maldar, & Kakimoto, 1984).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, compounds structurally related to 4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide have been explored for their biological activity. For instance, the development of isoquinolones from benzamides and alkynes through oxidative ortho C-H activation offers a new methodology for synthesizing polycyclic amides with potential pharmacological applications (Song et al., 2010).

Synthetic Organic Chemistry

The abnormal substituent effects in the Bischler-Napieralski reaction of aromatic formamides leading to the production of azaazulene systems indicate the complexity and versatility of isoquinoline derivatives in synthetic organic chemistry. This highlights their role in constructing complex molecular architectures (Ishikawa et al., 2000).

Heterocyclic Chemistry

The reaction of N-Dichlormethylen-benzamid with amidines leading to the formation of oxo-s-triazines and further structural proofs by independent synthesis demonstrate the utility of isoquinoline derivatives in the synthesis of condensed triazines. These heterocyclic compounds are of interest due to their potential applications in pharmaceuticals and agrochemicals (Reimlinger, 1971).

Fluorescent Chemosensors

Isoquinoline derivatives have been utilized in the development of fluorescent chemosensors for metal ions. A specific example is the creation of a highly selective fluorescent chemosensor for Cobalt(II) ions, showcasing the relevance of these compounds in environmental monitoring and biological imaging (Liu et al., 2019).

properties

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21F3N2O/c25-24(26,27)21-9-11-22(12-10-21)28-23(30)19-7-5-17(6-8-19)15-29-14-13-18-3-1-2-4-20(18)16-29/h1-12H,13-16H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFLWOULVFGWVPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-[4-(trifluoromethyl)phenyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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